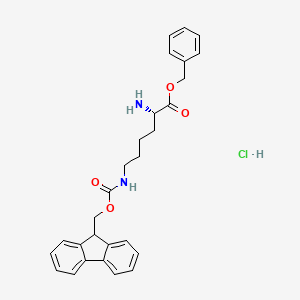

H-Lys(Fmoc)-Obzl.HCl

Description

H-Lys(Fmoc)-Obzl·HCl is a protected lysine derivative widely used in peptide synthesis. Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group for temporary protection during solid-phase peptide synthesis (SPPS).

- Benzyl ester (Obzl) on the carboxyl group for acid-labile protection.

- HCl as a counterion to enhance solubility in polar solvents.

This compound enables precise control over lysine residue incorporation in peptides, particularly in SPPS workflows. Its orthogonal protection strategy (Fmoc for α-amino, Obzl for carboxyl) ensures compatibility with acid-sensitive resins and deprotection steps .

Properties

Molecular Formula |

C28H31ClN2O4 |

|---|---|

Molecular Weight |

495 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

InChI |

InChI=1S/C28H30N2O4.ClH/c29-26(27(31)33-18-20-10-2-1-3-11-20)16-8-9-17-30-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25;/h1-7,10-15,25-26H,8-9,16-19,29H2,(H,30,32);1H/t26-;/m0./s1 |

InChI Key |

BAVCZPZJGNNEFW-SNYZSRNZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Protecting Group Variations

Key Observations :

- Fmoc vs. Boc : Fmoc is base-labile, while Boc (tert-butyloxycarbonyl) requires strong acids (e.g., TFA) for removal. Fmoc/Boc orthogonality allows sequential deprotection in complex peptides .

- Obzl vs. OtBu : Benzyl esters (Obzl) are cleaved under mild acidic conditions (e.g., HBr/AcOH), whereas tert-butyl esters (OtBu) require stronger acids (e.g., TFA) .

Solubility and Stability

Research Findings :

- Fmoc-protected lysine derivatives exhibit pH-dependent self-assembly due to aromatic stacking of Fmoc groups, influencing optical properties and gelation behavior .

- Cyclo(Lys-Lys) with Fmoc forms organogels (minimum gelation concentration <1 wt%), whereas unprotected analogs lack this property .

Data Tables

Table 1: Comparative Analysis of Protecting Group Strategies

| Parameter | H-Lys(Fmoc)-Obzl·HCl | Fmoc-Lys(Boc)-OH | H-Lys(Z)-OtBu |

|---|---|---|---|

| α-Amino Deprotection | Piperidine (20% v/v) | Piperidine | H₂/Pd-C |

| Carboxyl Deprotection | HBr/AcOH | TFA | TFA |

| ε-Amino Reactivity | Free for conjugation | Boc-protected | Free |

| Typical Yield in SPPS | >90% | 85–90% | 75–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.